(R)-2-(3-Chloro-5-fluorophenyl)propanoic acid
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Overview
Description
®-2-(3-Chloro-5-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a precursor compound, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(3-Chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloro-5-fluorophenyl)propanoic acid
- 2-(3-Chloro-5-fluorophenyl)acetic acid
- 2-(3-Chloro-5-fluorophenyl)butanoic acid
Uniqueness
®-2-(3-Chloro-5-fluorophenyl)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. The presence of both chlorine and fluorine atoms on the phenyl ring also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H8ClFO2 |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
KRIRNFANWJIQFF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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